

# In Vitro Characterization of JNJ-1930942: A Technical Overview

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#### **Abstract**

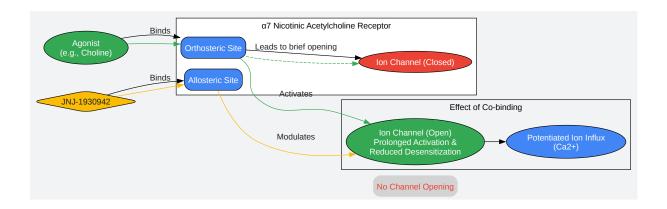
**JNJ-1930942** is a novel small molecule that has been identified as a potent and selective positive allosteric modulator (PAM) of the  $\alpha 7$  nicotinic acetylcholine receptor (nAChR). This document provides a comprehensive in vitro characterization of **JNJ-1930942**, detailing its mechanism of action, functional effects on receptor activity, and selectivity profile. The data presented herein is compiled from foundational studies, primarily the work of Dinklo et al. (2011), to serve as a technical guide for researchers in the field of neuropharmacology and drug development.

### **Core Mechanism of Action**

**JNJ-1930942** acts as a positive allosteric modulator of the  $\alpha$ 7 nAChR.[1] Unlike orthosteric agonists that directly bind to and activate the receptor at the acetylcholine binding site, **JNJ-1930942** binds to a distinct, allosteric site. This binding potentiates the receptor's response to orthosteric agonists such as acetylcholine and choline.[1] The primary mechanism of this potentiation is a significant alteration of the receptor's desensitization characteristics, with minimal effects on the activation and deactivation kinetics.[1] This modulation results in an increased efficacy and a more than 10-fold increase in the potency of the natural agonist, choline.[1] The potentiating effects of **JNJ-1930942** are dependent on the  $\alpha$ 7 channel, as they are blocked by the selective  $\alpha$ 7 antagonist, methyllycaconitine.[1] Importantly, **JNJ-1930942** 



does not exhibit intrinsic agonist activity; it does not activate the  $\alpha 7$  nAChR in the absence of an orthosteric agonist.



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**Caption:** Mechanism of **JNJ-1930942** as a positive allosteric modulator of the  $\alpha$ 7 nAChR.

### **Quantitative In Vitro Data**

The following tables summarize the key quantitative data from the in vitro characterization of **JNJ-1930942**.

**Table 1: Functional Potency in Calcium Flux Assay** 

| Parameter            | Agonist           | Cell Line | Value       |
|----------------------|-------------------|-----------|-------------|
| EC50 of Potentiation | Choline (at EC20) | GH4C1-hα7 | 130 ± 20 nM |

## **Table 2: Electrophysiological Characterization**



| Agonist       | Parameter              | Effect of JNJ-1930942 (1<br>μΜ) |
|---------------|------------------------|---------------------------------|
| Choline       | Peak Current Amplitude | ~4-fold increase                |
| Choline       | Net Charge             | ~10-fold increase               |
| Acetylcholine | Peak Current Amplitude | Significant Increase            |
| PNU-282987    | Peak Current Amplitude | Significant Increase            |

**Table 3: Selectivity Profile** 

| Receptor/Channel | Assay Type       | Activity of JNJ-1930942 |
|------------------|------------------|-------------------------|
| α4β2 nAChR       | Functional Assay | No significant activity |
| α3β4 nAChR       | Functional Assay | No significant activity |
| 5-HT3A Channel   | Functional Assay | No significant activity |

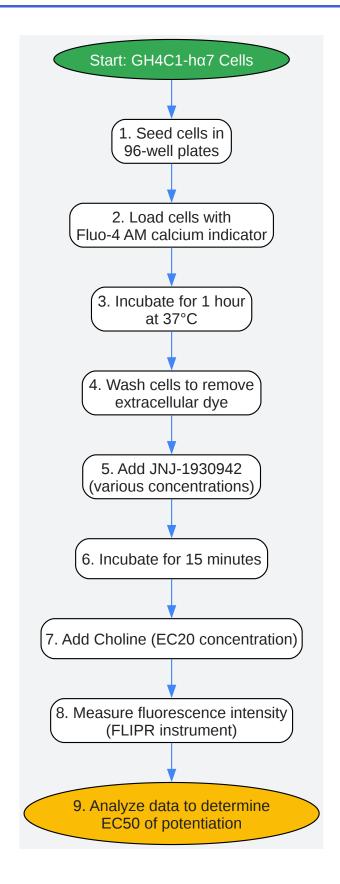
## Detailed Experimental Protocols Cell Culture

- Cell Line: GH4C1 rat pituitary tumor cells stably transfected with the human  $\alpha$ 7 nAChR cDNA (GH4C1-h $\alpha$ 7).
- Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 500 μg/ml G418.
- Culture Conditions: Cells were maintained in a humidified atmosphere of 5% CO2 at 37°C.

### **Intracellular Calcium Flux Assay**

This assay was performed to determine the potentiation of agonist-induced calcium influx by JNJ-1930942.





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**Caption:** Workflow for the intracellular calcium flux assay.



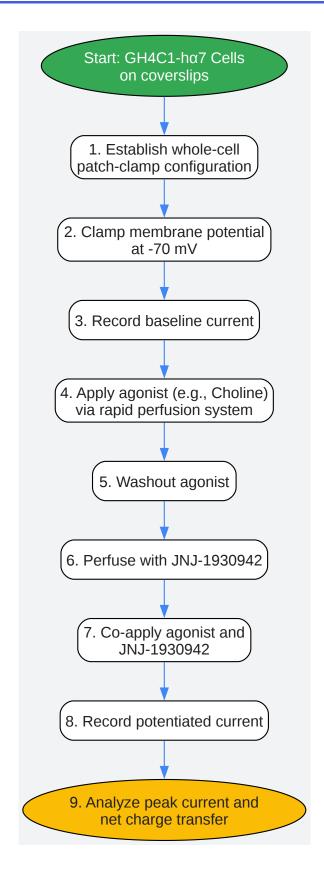
#### · Protocol Steps:

- GH4C1-hα7 cells were seeded into 96-well black-walled, clear-bottom plates.
- After 24 hours, the culture medium was removed, and cells were incubated with the calcium-sensitive dye Fluo-4 AM.
- Following a 1-hour incubation at 37°C, the cells were washed with assay buffer to remove extracellular dye.
- JNJ-1930942, at various concentrations, was added to the wells and incubated for 15 minutes.
- $\circ$  An EC20 concentration of choline was then added to stimulate the  $\alpha$ 7 nAChRs.
- The change in fluorescence, corresponding to the influx of intracellular calcium, was measured using a fluorometric imaging plate reader (FLIPR).
- The concentration-response curve for JNJ-1930942-mediated potentiation was plotted to determine the EC50 value.

### Electrophysiology

Whole-cell voltage-clamp recordings were used to directly measure the effect of **JNJ-1930942** on  $\alpha 7$  nAChR currents.





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**Caption:** Workflow for whole-cell voltage-clamp electrophysiology experiments.



#### · Protocol Steps:

- GH4C1-hα7 cells were plated on glass coverslips for recording.
- Whole-cell patch-clamp recordings were performed using an amplifier and data acquisition system.
- The membrane potential was held at -70 mV.
- Agonists (choline, acetylcholine, or PNU-282987) were applied using a rapid solution exchange system to elicit ionic currents.
- After recording baseline agonist-evoked currents, the cells were perfused with a solution containing JNJ-1930942.
- The agonist was then co-applied with JNJ-1930942 to measure the potentiated current.
- Peak current amplitude and net charge transfer were analyzed to quantify the effect of JNJ-1930942.

## **Selectivity Assays**

The selectivity of **JNJ-1930942** was assessed using functional assays on cell lines expressing other nAChR subtypes ( $\alpha 4\beta 2$ ,  $\alpha 3\beta 4$ ) and the structurally related 5-HT3A receptor. The specific protocols for these assays would be similar to the  $\alpha 7$  functional assays, involving the application of a known agonist for the respective receptor in the presence and absence of **JNJ-1930942** to detect any modulatory or direct effects. The absence of a significant change in the agonist-evoked response in the presence of **JNJ-1930942** indicates its selectivity for the  $\alpha 7$  nAChR.

#### Conclusion

The in vitro characterization of **JNJ-1930942** demonstrates that it is a potent and selective positive allosteric modulator of the human  $\alpha 7$  nicotinic acetylcholine receptor. Its mechanism of action, primarily through the modulation of receptor desensitization, leads to a significant enhancement of agonist-evoked responses. The detailed quantitative data and experimental protocols provided in this document offer a foundational resource for further investigation and



development of  $\alpha 7$  nAChR modulators for potential therapeutic applications in central nervous system disorders.

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#### References

- 1. Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (JNJ-1930942), a novel positive allosteric modulator of the {alpha}7 nicotinic acetylcholine receptor PubMed [pubmed.ncbi.nlm.nih.gov]
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